molecular formula C12H13N3OS B11511877 3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11511877
M. Wt: 247.32 g/mol
InChI Key: YVYDUGDAGWPUGC-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C12H13N3OS/c1-8-7-15-11(13-14-12(15)17-8)9-4-3-5-10(6-9)16-2/h3-6,8H,7H2,1-2H3

InChI Key

YVYDUGDAGWPUGC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

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